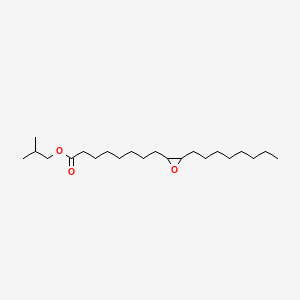

Isobutyl 3-octyloxiran-2-octanoate

Description

Isobutyl 3-octyloxiran-2-octanoate (CAS 252-729-0) is an epoxide-containing ester compound with an isobutyl group attached to the ester moiety and a 3-octyloxiran substituent on the octanoate chain. Registered on 31/05/2018 , its structure combines a branched alkyl ester (isobutyl) with an epoxide-functionalized fatty acid derivative.

Properties

CAS No. |

35788-40-0 |

|---|---|

Molecular Formula |

C22H42O3 |

Molecular Weight |

354.6 g/mol |

IUPAC Name |

2-methylpropyl 8-(3-octyloxiran-2-yl)octanoate |

InChI |

InChI=1S/C22H42O3/c1-4-5-6-7-9-12-15-20-21(25-20)16-13-10-8-11-14-17-22(23)24-18-19(2)3/h19-21H,4-18H2,1-3H3 |

InChI Key |

RLZMLCOLHSMIMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl 3-octyloxiran-2-octanoate can be synthesized through the epoxidation of unsaturated fatty acids or their derivatives. The process typically involves the reaction of an unsaturated fatty acid with a peracid, such as m-chloroperbenzoic acid, under controlled conditions to form the epoxide ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of isobutyl 3-octyloxiran-2-octanoate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored and controlled to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 3-octyloxiran-2-octanoate undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

Reduction: The compound can be reduced to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Resulting from the reduction of the compound.

Substituted Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Isobutyl 3-octyloxiran-2-octanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the manufacture of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of isobutyl 3-octyloxiran-2-octanoate involves the reactivity of the oxirane ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nature of the nucleophile and reaction conditions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its reactive epoxide group .

Comparison with Similar Compounds

Structural Analog: Methylcyclohexyl 3-Octyloxiran-2-Octanoate

Key Differences :

Role of the Isobutyl Group in Cytotoxicity and Bioactivity

Critical Findings :

- Cytotoxicity : In boronic acid derivatives (), the absence of the isobutyl group (compounds 13 and 14) eliminated cell growth inhibition, underscoring its importance in cytotoxic activity .

- PPARγ Modulation : Isobutyl-containing compounds (e.g., 13d) showed weak PPARγ partial agonist/antagonist activity, while tert-butyl analogs (e.g., 13e) exhibited higher potency (EC50 = 15 nM) . This suggests that branching and steric bulk near the ester group significantly influence receptor interactions.

Toxicity Profile Relative to Chloroformate Analogs

Key Insights :

- Isobutyl chloroformate, a structurally distinct compound, shares toxicity similarities with n-butyl chloroformate (RD50 = 97 ppm vs. 117 ppm for sec-butyl) .

Functional Comparison with Non-Isobutyl Derivatives

Loss of Activity :

- In boronic acid derivatives, removing the isobutyl group (compounds 13 and 14) abolished growth inhibition, emphasizing its role in bioactivity .

- Similarly, replacing the pyrazinoic ring with a benzene ring (compound 16) maintained cytotoxicity, whereas methyl group substitution (compound 17) reduced it, indicating that both aromaticity and substituent size modulate biological effects .

Table 2: Structural and Functional Comparison of Key Analogs

Biological Activity

Isobutyl 3-octyloxiran-2-octanoate is a compound that has garnered interest in various biological research contexts. This article delves into its biological activity, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

Isobutyl 3-octyloxiran-2-octanoate, with the chemical formula , is an ester derived from octanoic acid and isobutyl alcohol. Its unique oxirane (epoxide) structure contributes to its reactivity and potential biological effects.

Antioxidant Activity

Research indicates that compounds similar to isobutyl 3-octyloxiran-2-octanoate exhibit antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that related compounds could significantly reduce oxidative damage in cellular models, suggesting potential protective roles in various diseases .

Anti-inflammatory Effects

Isobutyl 3-octyloxiran-2-octanoate has also been associated with anti-inflammatory activities . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells, which may contribute to its therapeutic potential in inflammatory conditions .

Case Studies and Research Findings

- Enzyme Immobilization Studies

- Antimicrobial Activity

Data Table: Biological Activities of Isobutyl 3-octyloxiran-2-octanoate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.